2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme Q10 involves multiple steps, starting from simple organic molecules. One common synthetic route includes the condensation of a quinone derivative with a polyprenyl chain . The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of Coenzyme Q10 often employs microbial fermentation or chemical synthesis. Microbial fermentation uses genetically modified bacteria or yeast to produce Coenzyme Q10 in large quantities . Chemical synthesis, on the other hand, involves multiple steps of organic reactions, including oxidation, reduction, and condensation .
Chemical Reactions Analysis
Types of Reactions
Coenzyme Q10 undergoes various chemical reactions, including:
Oxidation: Coenzyme Q10 can be oxidized to form ubiquinone, which is its active form in the electron transport chain.
Reduction: It can be reduced to ubiquinol, which acts as an antioxidant.
Substitution: Various substituents can be introduced into the quinone ring to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Oxidation: Ubiquinone (Coenzyme Q10)
Reduction: Ubiquinol
Scientific Research Applications
Coenzyme Q10 has a wide range of scientific research applications:
Mechanism of Action
Coenzyme Q10 functions primarily in the mitochondrial electron transport chain, where it shuttles electrons between complexes I and II to complex III . This electron transfer is crucial for the production of ATP, the energy currency of the cell . Additionally, Coenzyme Q10 acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
Ubiquinol: The reduced form of Coenzyme Q10, which also acts as an antioxidant.
Vitamin K: Another quinone compound involved in electron transport and blood clotting.
Plastoquinone: A quinone involved in the electron transport chain of photosynthesis in plants.
Uniqueness
Coenzyme Q10 is unique due to its dual role in energy production and antioxidant protection. Unlike other quinones, it is widely distributed in various tissues and has a significant impact on overall cellular health .
Properties
Molecular Formula |
C58H88O3 |
---|---|
Molecular Weight |
833.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H88O3/c1-44(2)23-14-24-45(3)25-15-26-46(4)27-16-28-47(5)29-17-30-48(6)31-18-32-49(7)33-19-34-50(8)35-20-36-51(9)37-21-38-52(10)39-22-40-53(11)41-42-55-54(12)58(60)57(61-13)43-56(55)59/h23,25,27,29,31,33,35,37,39,41,43H,14-22,24,26,28,30,32,34,36,38,40,42H2,1-13H3/b45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+,53-41+ |
InChI Key |
HXCZMLBZPGCCBD-RGIWONJESA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C(C1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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